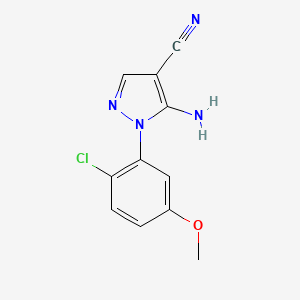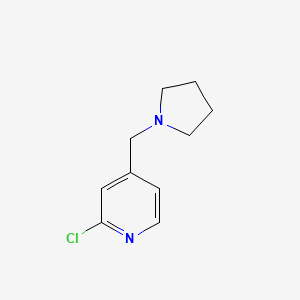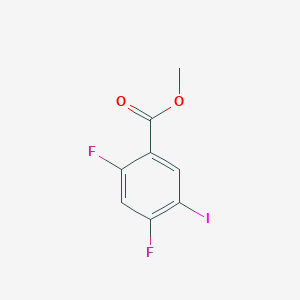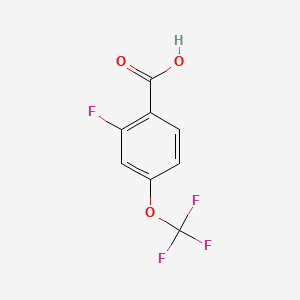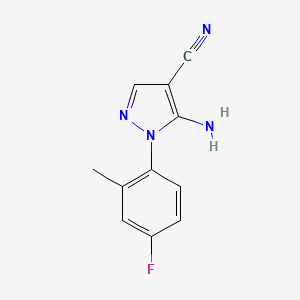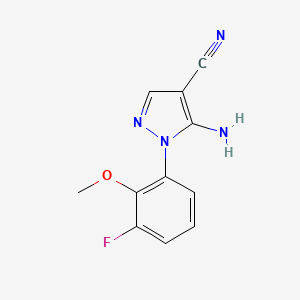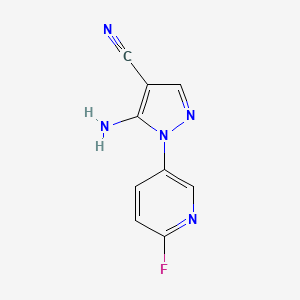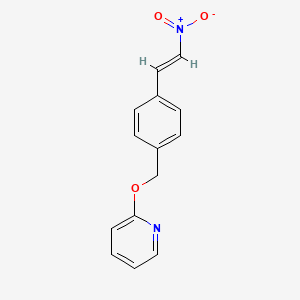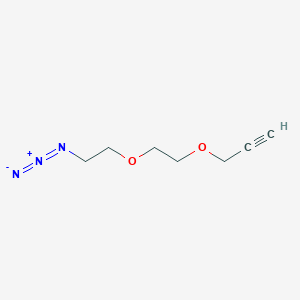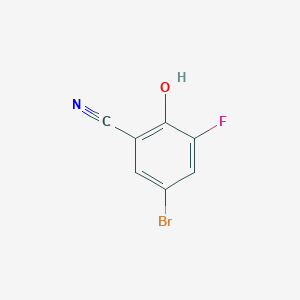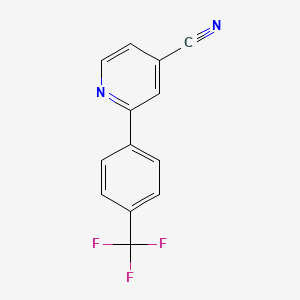
2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile, also known as TFPIN, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. TFPIN is an isonicotinonitrile derivative that contains a trifluoromethyl group, making it a unique and valuable tool for research purposes. In
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
The ortho-substituent in specific boronic acid catalysts, similar in structure to the trifluoromethylphenyl groups, plays a crucial role in facilitating dehydrative amidation between carboxylic acids and amines. This process is essential for α-dipeptide synthesis, indicating the importance of trifluoromethylated compounds in peptide bond formation and organic synthesis (Wang, Lu, & Ishihara, 2018).
Polymer Science
Trifluoromethyl-substituted aromatic diamines have been used to synthesize highly fluorinated polyimides, exhibiting excellent thermal stability, mechanical properties, and optical transparency. These polymers are promising materials for applications requiring low dielectric constants and high transparency (Tao et al., 2009).
Materials Chemistry
The trifluoromethyl group's introduction into polymeric and small molecule systems significantly affects their physical properties, such as solubility, stability, and electronic characteristics. For instance, fluorinated polyimides show great potential for use in electronic and optoelectronic devices due to their unique properties (Tao et al., 2009).
Corrosion Inhibition
Nicotinonitriles, structurally related to the query compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. These findings highlight the potential of trifluoromethylated nicotinonitriles in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Singh et al., 2016).
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-17)5-6-18-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCYBGLWCNWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

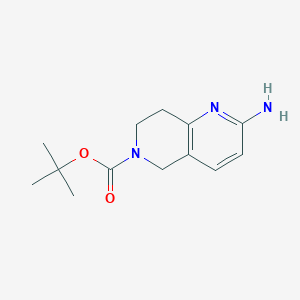
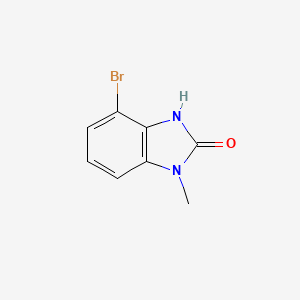
![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)
